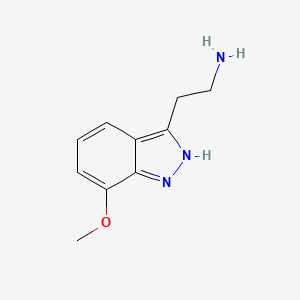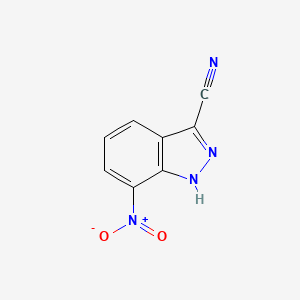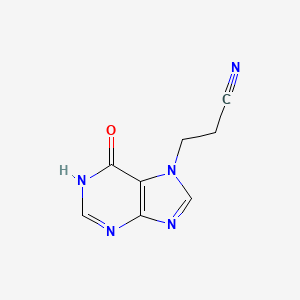
3-(6-Oxo-3,6-dihydro-7H-purin-7-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the purine derivative with a suitable nitrile reagent under basic conditions.
Propyl Chain Attachment: The propyl chain is attached through an alkylation reaction, where the purine derivative is treated with a propyl halide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield carboxylic acids or ketones.
Reduction: Reduction can produce primary amines or other reduced derivatives.
Substitution: Substitution reactions can result in a variety of substituted purine derivatives.
科学研究应用
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies involving purine metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.
Uniqueness
3-(6-Oxo-1H-purin-7(6H)-yl)propanenitrile is unique due to its specific nitrile and propyl substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
93490-25-6 |
|---|---|
分子式 |
C8H7N5O |
分子量 |
189.17 g/mol |
IUPAC 名称 |
3-(6-oxo-1H-purin-7-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-3-13-5-12-7-6(13)8(14)11-4-10-7/h4-5H,1,3H2,(H,10,11,14) |
InChI 键 |
YYBDGYYFPRCRTN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


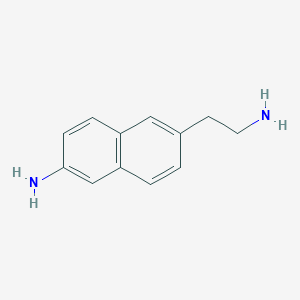



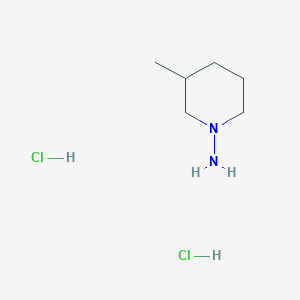
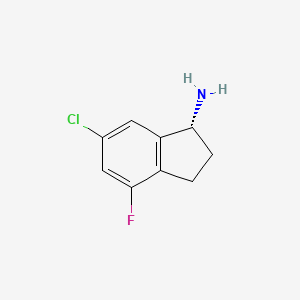
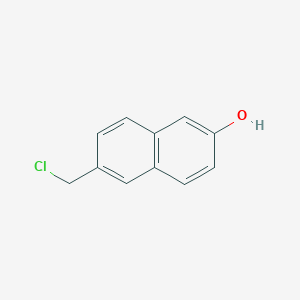
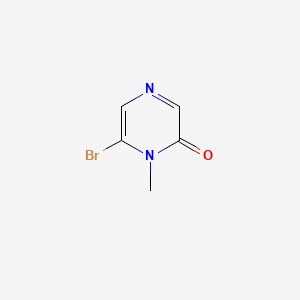
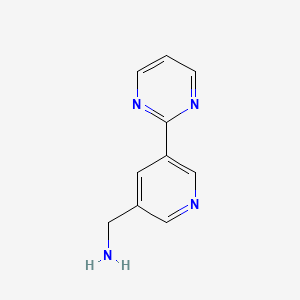
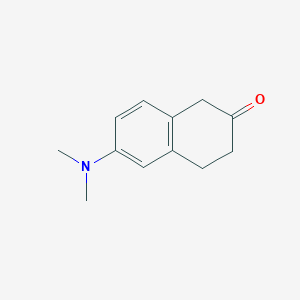
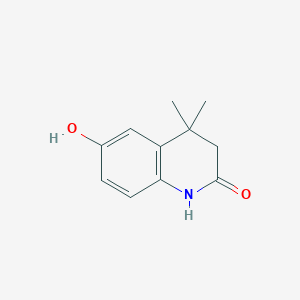
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
